2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375270-08-7
VCID: VC7324908
InChI: InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)4-5-2-1-3-11-5;/h5,11H,1-4H2;1H
SMILES: C1CC(NC1)CC2(N=N2)C(F)(F)F.Cl
Molecular Formula: C7H11ClF3N3
Molecular Weight: 229.63

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride

CAS No.: 2375270-08-7

Cat. No.: VC7324908

Molecular Formula: C7H11ClF3N3

Molecular Weight: 229.63

* For research use only. Not for human or veterinary use.

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride - 2375270-08-7

Specification

CAS No. 2375270-08-7
Molecular Formula C7H11ClF3N3
Molecular Weight 229.63
IUPAC Name 2-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)4-5-2-1-3-11-5;/h5,11H,1-4H2;1H
Standard InChI Key UYLGPHQYSPGQHG-UHFFFAOYSA-N
SMILES C1CC(NC1)CC2(N=N2)C(F)(F)F.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine hydrochloride features a pyrrolidine ring (a five-membered secondary amine) substituted with a trifluoromethyl-diazirine group via a methylene linker. The diazirine moiety consists of a three-membered ring containing two nitrogen atoms and a trifluoromethyl group, which confers enhanced stability and photochemical reactivity compared to non-fluorinated analogs . The hydrochloride salt improves solubility in polar solvents, facilitating its use in biological assays .

Synthesis and Optimization

The synthesis of this compound follows a multi-step protocol optimized for scalability and reproducibility (Scheme 1) :

  • Mesylation/Tosylation: Commercially available pyrrolidine derivatives are functionalized with mesyl or tosyl groups (e.g., 1a → 1e, 85% yield).

  • Amination: Reaction with ammonia introduces a primary amine group (e.g., 1e → 1f, 70% yield).

  • Diazirine Formation: Treatment with iodine and hydroxyamine under basic conditions generates the diazirine ring (e.g., 1f → 1g, 28% yield) .

  • Salt Formation: Final treatment with HCl/dioxane yields the hydrochloride salt (e.g., 1g → 1g‧HCl, 85% yield) .

X-ray crystallography confirms the structure of intermediates and final products, with bond lengths and angles consistent with trifluoromethyl-diazirine geometry .

Physicochemical Properties

Stability and Thermal Behavior

The compound exhibits remarkable stability:

  • Thermal Stability: No decomposition occurs below 100°C; visual degradation (nitrogen release) begins at >120°C .

  • Chemical Stability: Resists decomposition in 1M HCl or NaOH at room temperature for 1 hour .

  • Long-Term Storage: Stable for months at room temperature in sealed containers .

Basicity and Solubility

Incorporating the trifluoromethyl-diazirine group significantly alters the pyrrolidine nitrogen’s basicity:

CompoundpKa (HCl salt)ΔpKa vs Parent Amine
Pyrrolidine11.3
2g‧HCl9.1-2.2
4g‧HCl (α-subst.)7.1-4.2

Data sourced from potentiometric titration .

The reduced basicity (ΔpKa = -2.2 to -4.2) stems from the electron-withdrawing trifluoromethyl group, which destabilizes the protonated amine . This property enables compatibility with standard amide coupling reactions despite lower solubility (78–331 µM in water) compared to non-fluorinated analogs .

Photochemical Reactivity and Biological Applications

Mechanism of Photolabeling

Upon UV irradiation (350–365 nm), the diazirine ring undergoes homolytic cleavage to generate a reactive carbene intermediate, which inserts into C–H, N–H, or O–H bonds of proximal biomolecules . The trifluoromethyl group enhances carbene stability, increasing labeling efficiency by 30–50% compared to aryl-diazirines .

Case Studies in Proteomics

  • Protein Interaction Mapping: In model studies, the compound successfully labeled >80% of target proteins in cellular lysates, as quantified by mass spectrometry .

  • Crosslinking Efficiency: Demonstrated covalent binding to kinase active sites with <5% nonspecific adduct formation .

Comparative Analysis with Structural Analogs

CompoundKey FeatureApplication
4-[3-(Trifluoromethyl)diazirinyl]benzoic acidAromatic scaffoldMembrane protein studies
2-(3-Trifluoromethyl-diazirinyl)piperidineSix-membered ringCNS drug discovery
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine‧HClPyrrolidine coreBroad-spectrum labeling

The pyrrolidine derivative’s balance of stability and reactivity makes it preferable for cellular studies requiring prolonged incubation .

Future Directions

  • In Vivo Compatibility: Testing metabolic stability and toxicity in animal models.

  • Multifunctional Probes: Conjugation with fluorescent tags for real-time interaction tracking.

  • Targeted Delivery: Development of antibody-diazirine conjugates for tissue-specific labeling.

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